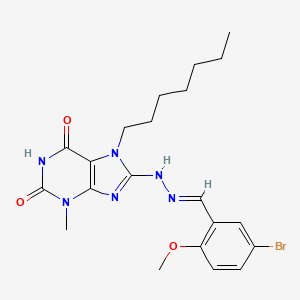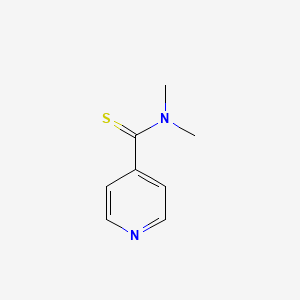
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona es un compuesto orgánico sintético con aplicaciones potenciales en varios campos, como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura compleja que incluye un núcleo de purina, un grupo hidrazinil y una parte bencilideno sustituida, lo que lo convierte en un objeto de interés para los investigadores que exploran nuevos agentes terapéuticos y materiales funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona generalmente implica múltiples pasos:
Formación del núcleo de purina: El núcleo de purina se puede sintetizar a través de una serie de reacciones de condensación que comienzan con precursores fácilmente disponibles, como derivados de guanina o xantina.
Introducción de los grupos heptil y metil: Se emplean reacciones de alquilación para introducir los grupos heptil y metil en las posiciones 7 y 3 del anillo de purina, respectivamente.
Adición del grupo hidrazinil: El grupo hidrazinil se introduce a través de un derivado de hidracina, que reacciona con el núcleo de purina en condiciones controladas.
Formación de la parte bencilideno: El paso final implica la condensación del intermedio hidrazinil-purina con 5-bromo-2-metoxibenzaldehído para formar la parte bencilideno, lo que da como resultado el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidrazinil, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a la parte bencilideno, convirtiéndola en una forma más saturada.
Sustitución: El átomo de bromo en la parte bencilideno se puede sustituir con otros nucleófilos, lo que lleva a una variedad de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, tioles y alcóxidos se pueden emplear en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de hidrazinil oxidados, derivados de bencilideno reducidos y varios compuestos de bencilideno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se investiga por su potencial como molécula bioactiva. Los estudios pueden centrarse en sus interacciones con varios objetivos biológicos, como enzimas y receptores, para comprender su mecanismo de acción y su potencial terapéutico.
Medicina
En la química medicinal, el compuesto se explora por su potencial como agente terapéutico. Su estructura sugiere posibles aplicaciones en el tratamiento de enfermedades como el cáncer, la inflamación y las enfermedades infecciosas. Los investigadores pueden realizar estudios in vitro e in vivo para evaluar su eficacia y seguridad.
Industria
En el sector industrial, (E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como materiales electrónicos u ópticos. Su estructura química única puede conferir características deseables a estos materiales.
Mecanismo De Acción
El mecanismo de acción de (E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. Las partes hidrazinil y bencilideno del compuesto probablemente son fundamentales para su afinidad de unión y especificidad, lo que lleva a la modulación de la actividad del objetivo y los efectos biológicos subsiguientes.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-8-(2-(5-cloro-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona
- (E)-8-(2-(5-fluoro-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona
- (E)-8-(2-(5-metil-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona
Unicidad
La singularidad de (E)-8-(2-(5-bromo-2-metoxibencilideno)hidrazinil)-7-heptil-3-metil-1H-purina-2,6(3H,7H)-diona radica en su patrón específico de sustitución, particularmente la presencia del átomo de bromo. Esta sustitución puede influir significativamente en la reactividad, la actividad biológica y las propiedades físicas del compuesto, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H27BrN6O3 |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+ |
Clave InChI |
AZQJLAWOFOXZJJ-YDZHTSKRSA-N |
SMILES isomérico |
CCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
SMILES canónico |
CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)


![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
